molecular formula C23H25NO3S B132919 4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium CAS No. 141914-99-0

4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium

Cat. No.: B132919
CAS No.: 141914-99-0
M. Wt: 395.5 g/mol
InChI Key: COFNAIZOYLYLGQ-UHFFFAOYSA-M
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Description

4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a benz[e]indolium core with four methyl groups and a 4-methylbenzenesulfonate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate typically involves the reaction of 1,1,2,3-tetramethyl-1H-benz[e]indole with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate is unique due to its specific counterion, 4-methylbenzenesulfonate, which imparts distinct properties such as solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N.C7H8O3S/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFNAIZOYLYLGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888973
Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141914-99-0
Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141914-99-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(e)indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141914990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
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Record name 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3-tetramethyl-1H-benzo[e]indolium 4-methylbenzenesulfonate
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